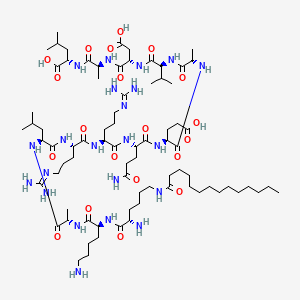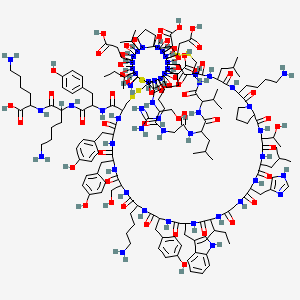
H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autocamtide-2-related inhibitory peptide, myristoylated, is a highly specific and potent inhibitor of calmodulin-dependent protein kinase II (CaMKII). This compound is derived from autocamtide-2, a substrate for CaMKII, with the threonine at the 9-position substituted with alanine. The myristoylation at the N-terminal enhances its cell permeability, making it a valuable tool in biochemical research .
Mechanism of Action
Target of Action
AIP Myristoylated, also known as Myr-AIP, is a highly potent and specific substrate competitive inhibitor of Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a protein involved in various biological functions, including signal transduction, cellular localization, and oncogenesis .
Mode of Action
AIP Myristoylated is derived from Autocamtide-2, a substrate for CaMKII, with the Thr-9 phosphorylation site substituted with Ala . It interacts with CaMKII, inhibiting its activity and causing changes in synaptic transmission . The inhibition of CaMKII by AIP Myristoylated can erase Long-Term Potentiation (LTP), a process crucial for learning and memory .
Biochemical Pathways
The primary biochemical pathway affected by AIP Myristoylated is the CaMKII pathway. CaMKII is involved in long-term potentiation, a process that strengthens the connections between neurons and is a cellular model for learning and memory . By inhibiting CaMKII, AIP Myristoylated impacts this pathway and its downstream effects.
Pharmacokinetics
It is known to be an enhanced cell-permeable derivative of autocamtide-2-related inhibitory peptide , suggesting it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of CaMKII by AIP Myristoylated has significant effects at the molecular and cellular levels. It contributes to synaptic transmission and is required for the maintenance of LTP . Inhibition of CaMKII can erase LTP and enhance subsequent LTP . These findings strongly support the role of CaMKII as a molecular storage device .
Biochemical Analysis
Biochemical Properties
AIP Myristoylated interacts with CaMKII, acting as a competitive inhibitor . It is derived from Autocamtide-2, a substrate for CaMKII, with the Thr-9 phosphorylation site substituted with Ala . This modification enhances its cell permeability .
Cellular Effects
AIP Myristoylated has been shown to have significant effects on cellular processes. For instance, it has been found to block the reinstatement of morphine-seeking behavior in vivo . It also plays a key role in modulating the performance of the diabetic heart .
Molecular Mechanism
At the molecular level, AIP Myristoylated exerts its effects through its interaction with CaMKII. As a competitive inhibitor, it prevents CaMKII from interacting with its usual substrates, thereby altering the enzyme’s activity .
Transport and Distribution
The transport and distribution of AIP Myristoylated within cells and tissues are influenced by its myristoylation. The attachment of a myristoyl group increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners .
Subcellular Localization
The subcellular localization of AIP Myristoylated is influenced by its myristoylation. The myristoyl group directs it to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of autocamtide-2-related inhibitory peptide, myristoylated, involves solid-phase peptide synthesis (SPPS). The sequence is Myr-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu. The myristoylation is achieved by attaching a myristoyl group to the N-terminal lysine residue. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale HPLC systems to ensure high purity and yield. The final product is lyophilized and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Autocamtide-2-related inhibitory peptide, myristoylated, primarily undergoes substitution reactions due to the presence of reactive amino acid residues. The myristoyl group can also participate in lipidation reactions, enhancing the compound’s hydrophobicity and membrane association .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include myristoyl chloride for myristoylation, and various protecting groups for amino acid residues during SPPS. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major product formed is the myristoylated peptide itself, with a molecular weight of 1708.2 Da. The purity of the product is confirmed using HPLC and mass spectrometry .
Scientific Research Applications
Autocamtide-2-related inhibitory peptide, myristoylated, is widely used in scientific research due to its ability to inhibit CaMKII. It has applications in:
Neuroscience: Studying the role of CaMKII in synaptic plasticity, memory formation, and neuropathic pain
Cell Signaling: Investigating the signaling pathways regulated by CaMKII in various cell types
Drug Development: Exploring potential therapeutic targets for diseases involving CaMKII dysregulation
Biochemistry: Understanding the biochemical properties and interactions of CaMKII
Comparison with Similar Compounds
Similar Compounds
Autocamtide-2: The parent compound from which autocamtide-2-related inhibitory peptide is derived. .
Autocamtide-3 Derived Inhibitory Peptide (AC3-I): Another CaMKII inhibitor with a different sequence and modification.
Uniqueness
The myristoylation of autocamtide-2-related inhibitory peptide enhances its cell permeability, making it more effective in inhibiting CaMKII in cellular and in vivo studies. This unique feature distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H142N22O20/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)86-38-25-23-28-50(80)67(110)92-51(29-22-24-37-79)68(111)89-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-88-78(84)85)70(113)93-52(30-26-39-87-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)69(112)90-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)91-48(9)65(108)99-58(76(119)120)42-45(4)5/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,86,102)(H,89,111)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,87)(H4,84,85,88)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOOKZWMKXOQRL-YJDHHEDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H142N22O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1708.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of calmodulin kinase II (CaMKII) in the activity of L-type Ca2+ channels?
A1: The research presented in the paper "Calmodulin kinase II activation is required for the maintenance of basal activity of L-type Ca2+ channels in guinea-pig ventricular myocytes" [] demonstrates that CaMKII plays a crucial role in maintaining the basal activity of L-type Ca2+ channels. [] This conclusion is supported by experiments using the CaMKII inhibitor, AIP Myristoylated. When applied to guinea pig ventricular myocytes, AIP Myristoylated significantly inhibited Ca2+ channel activity in both cell-attached and inside-out patch-clamp configurations. [] This suggests that ongoing CaMKII activity is necessary for these channels to function correctly.
Q2: How does AIP Myristoylated help researchers understand the mechanisms of L-type Ca2+ channel regulation?
A2: AIP Myristoylated is a valuable tool for researchers studying L-type Ca2+ channels because it specifically inhibits CaMKII. [] By observing the effects of AIP Myristoylated on channel activity under different experimental conditions, researchers can gain insights into how CaMKII regulates these channels. For example, the study demonstrated that AIP Myristoylated could block the recovery of Ca2+ channel activity typically seen after rundown in the presence of calmodulin and ATP. [] This finding provides further evidence that CaMKII activity is essential for maintaining normal L-type Ca2+ channel function.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)


![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)



